molecular formula C24H23N3O3S2 B2492014 N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941931-21-1

N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2492014
CAS No.: 941931-21-1
M. Wt: 465.59
InChI Key: HJGHEZHLMUGBMA-UHFFFAOYSA-N
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Description

N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications

Alternative Product Synthesis

N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, structurally related to the compound , were obtained as alternative products in a one-pot cyclocondensation process. This process involved benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone (Krauze et al., 2007).

Metabolic Stability Improvement

A study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles, including analogues of N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide. This was to enhance metabolic stability and reduce deacetylation (Stec et al., 2011).

Antimicrobial Activity and Quantum Calculations

2-Bromo-N-(phenylsulfonyl)acetamide derivatives, closely related to the compound of interest, demonstrated good antimicrobial activity. Computational calculations provided insights into the structure-activity relationships of these compounds (Fahim & Ismael, 2019).

Antimalarial and COVID-19 Drug Potential

N-(Phenylsulfonyl)acetamide derivatives, structurally similar, were investigated for their antimalarial activity and characterized for ADMET properties. These compounds, including benzo[d]thiazol-2-ylthio derivatives, showed potential as antimalarial agents and were also studied for their role against COVID-19 (Fahim & Ismael, 2021).

Src Kinase Inhibitory and Anticancer Activities

N-Benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, a compound with structural similarity, was synthesized and evaluated for Src kinase inhibitory activities. It showed inhibition of c-Src kinase and potential in cell proliferation inhibition (Fallah-Tafti et al., 2011).

Synthesis and Antiproliferative Activity of Pyridine Linked Thiazole Derivatives

A study synthesized pyridine linked thiazole hybrids, which included derivatives of N-(pyridin-2-yl)acetamide, and evaluated their cytotoxicity properties against various cancer cell lines. Some compounds showed promising anticancer activity (Alqahtani & Bayazeed, 2020).

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-17-9-12-21-22(14-17)31-24(26-21)27(16-19-6-4-5-13-25-19)23(28)15-18-7-10-20(11-8-18)32(2,29)30/h4-14H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGHEZHLMUGBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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